

Technical Guide: 4-Chloro-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Chloro-2-hydroxynicotinic acid

CAS No.: 605661-82-3

Cat. No.: B1592073

[Get Quote](#)

CAS Number: 605661-82-3

Synonyms: 4-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid; 4-Chloro-2-hydroxy-3-pyridinecarboxylic acid.

Part 1: Chemical Identity & Core Properties

This molecule exists in a dynamic tautomeric equilibrium between the enol form (2-hydroxypyridine) and the keto form (2-pyridone). In the solid state and polar solvents, the 2-pyridone (keto) tautomer predominates, which significantly influences its solubility and reactivity profile.

Property	Data
Molecular Formula	C ₆ H ₄ ClNO ₃
Molecular Weight	173.55 g/mol
Appearance	Off-white to pale yellow crystalline powder
Melting Point	198–202 °C (Decomposes)
pKa (Predicted)	~3.5 (Carboxylic acid), ~9.0 (Pyridone NH)
Solubility	Soluble in DMSO, DMF, dilute aqueous base; sparingly soluble in water/ethanol.[1][2][3][4]
Tautomerism	Predominantly 4-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid in solution.

Part 2: Synthesis & Manufacturing Protocols

The Challenge of Regioselectivity

The synthesis of **4-chloro-2-hydroxynicotinic acid** is non-trivial due to the competing reactivity of the C2 and C4 positions. The most robust industrial route avoids the non-selective hydrolysis of 2,4-dichloronicotinic acid (which typically yields the unwanted 2-chloro-4-hydroxy isomer) and instead utilizes selective deoxychlorination.

Primary Synthetic Route: Selective Chlorination

Precursor: 2,4-Dihydroxynicotinic acid (2,4-dihydroxy-3-pyridinecarboxylic acid).

Mechanism: The C4-hydroxyl group in 2,4-dihydroxypyridines has more "phenolic" character and is more susceptible to nucleophilic displacement by chloride ions (via activation with POCl₃) than the C2-hydroxyl, which is part of the stable cyclic amide (lactam) system. By carefully controlling stoichiometry and temperature, the C4 position can be selectively chlorinated.

Step-by-Step Protocol:

- Reagents:

- 2,4-Dihydroxynicotinic acid (1.0 eq)
- Phosphorus oxychloride (POCl_3) (1.1–1.5 eq)
- Catalytic DMF (Dimethylformamide)
- Solvent: Acetonitrile or neat POCl_3 (if carefully monitored).
- Procedure:
 - Setup: Charge a dry glass-lined reactor with 2,4-dihydroxynicotinic acid and acetonitrile under N_2 atmosphere.
 - Activation: Add catalytic DMF (0.1 eq).
 - Chlorination: Add POCl_3 dropwise at 0–5 °C to control the exotherm.
 - Reaction: Heat the mixture to 60–70 °C (Do not reflux vigorously, as this promotes 2,4-dichlorination). Monitor via HPLC for the disappearance of starting material.
 - Quench: Cool to room temperature and pour the reaction mixture slowly into crushed ice/water with vigorous stirring.
 - Isolation: Adjust pH to ~3–4 using saturated Sodium Acetate or dilute NaOH. The product precipitates as a solid.
 - Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) to remove trace 2,4-dichloro impurities.
- Yield: Typically 65–75%.

Part 3: Reactivity & Derivatization (SAR Map)

The molecule serves as a trifunctional scaffold. Understanding the reactivity order is critical for designing multi-step syntheses.

C4-Chlorine: The Electrophilic "Warhead"

- Reactivity: High. Susceptible to $\text{S}_\text{N}\text{Ar}$ (Nucleophilic Aromatic Substitution).[5]

- Application: Displacement by amines (anilines, aliphatic amines), thiols, or alkoxides. This is the primary method for introducing diversity in kinase inhibitor libraries.
- Conditions: Mild heating (40–80 °C) in DMF or Ethanol with a base (DIPEA or K₂CO₃).

C3-Carboxylic Acid: The Anchoring Group

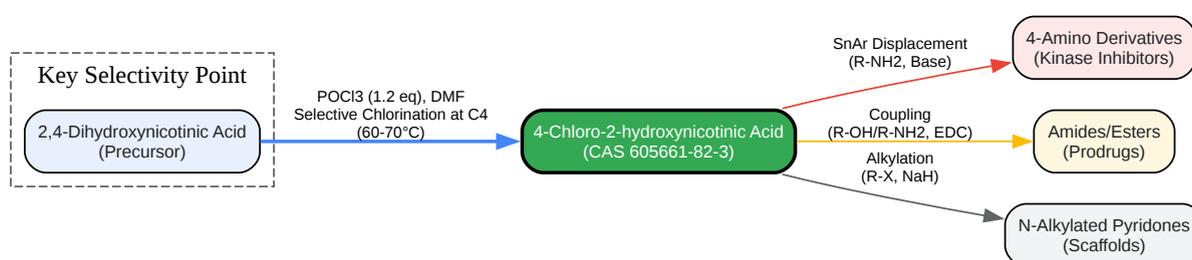
- Reactivity: Moderate. Standard carboxylic acid transformations.
- Application: Amide coupling (EDC/HOBt), esterification, or decarboxylation (at high temperatures >200 °C) to yield 4-chloro-2-pyridone.

N1 / C2-Oxygen: The Tautomeric Handle

- Reactivity: Low to Moderate.
- Application: N-alkylation vs. O-alkylation. Under basic conditions (NaH/DMF), alkylation often occurs at N1 (forming N-substituted pyridones). O-alkylation (forming 2-alkoxypyridines) requires specific silver salts (Ag₂CO₃) or specific leaving groups.

Part 4: Visualizing the Chemistry

Figure 1: Synthesis and Reactivity Logic



[Click to download full resolution via product page](#)

Caption: Selective synthesis pathway from 2,4-dihydroxynicotinic acid and subsequent divergence points for medicinal chemistry.

Part 5: Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 4-chloro group is frequently replaced by bulky aniline derivatives to target the ATP-binding pocket of kinases. The 2-pyridone motif (lactam) can serve as a hydrogen bond donor/acceptor pair, mimicking the hinge region interactions of adenine.

Antibacterial Agents

Derivatives of **4-chloro-2-hydroxynicotinic acid** are structural analogs of the quinolone antibiotics. Cyclization of the C3-acid and N1-amine side chains can yield bicyclic naphthyridinone cores, known for DNA gyrase inhibition.

Fragment-Based Screening

Due to its low molecular weight (173.55 Da) and high ligand efficiency, this molecule is an ideal "fragment" for crystallographic screening, offering vectors for growth at C4 (hydrophobic) and C3 (solubilizing/bonding).

Part 6: Safety & Handling (MSDS Highlights)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive (acid chloride formation possible if activated).
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).

References

- Synthesis of 2-Hydroxynicotinic Acid Derivatives Source: Organic Syntheses Protocol for related hydroxynicotinic acids, establishing the baseline for POCl₃ reactivity. [\[Link\]](#)
- Regioselectivity in Nucleophilic Substitution of Dichloropyridines Source: WuXi AppTec / QM Magic Class Detailed mechanistic insight into why C4 is the preferred site for S_NAr and chlorination. [\[Link\]](#)

- Tautomeric Polymorphism of Hydroxynicotinic Acids Source: University of Kentucky / ResearchGate Crystallographic data confirming the keto-enol tautomerism relevant to this scaffold. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. mdpi.com [mdpi.com]
- 3. WO1992011239A1 - Process for producing dihydropyridine carboxylic acids - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Understanding the highly variable Regioselectivity in S_NAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- To cite this document: BenchChem. [Technical Guide: 4-Chloro-2-hydroxynicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592073#4-chloro-2-hydroxynicotinic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com